- C-H Amination of Arenes with HydroxylamineOrganic Letters, 2020, 22(8), 2931-2934,
Cas no 87-62-7 (2,6-Dimethylaniline)
2,6-Dimethylaniline structure
2,6-Dimethylaniline Properties
Names and Identifiers
-
- 2,6-Dimethylbenzenamine
- 2,6-Xylidine
- 2,6-Dimethylanilin
- 2,6-Dimethylaniline
- 2,6-Dimethylaniline (Lidocaine RCA)
- 1-amino-2,6-dimethybenzene
- 2,5-DIMETHOXYTOLUENE
- 2,6-dimethyl-aniline
- 2,6-dimethylbenzeneamine
- 2,6-Dimethylphenylamine
- 2,6-methylaniline
- 2-Amino-1,3-dimethylbenzene
- 2-Amino-1,3-xylene
- 2-Amino-m-xylene
- Benzenamine,2,6-dimethyl
- o-Xylidine
- 1-Amino-2,6-dimethylbenzene
- Xylylamine
- 2,6-Dimethylbenzenamine (ACI)
- 2,6-Xylidine (8CI)
- 2,6-Dimethylaminobenzene
- 2,6-Xylylamine
- NSC 7098
- 2,6-Dimethylaniline,99%
- +Expand
-
- MFCD00007747
- UFFBMTHBGFGIHF-UHFFFAOYSA-N
- 1S/C8H11N/c1-6-4-3-5-7(2)8(6)9/h3-5H,9H2,1-2H3
- NC1C(C)=CC=CC=1C
- 636332
Computed Properties
- 121.08900
- 1
- 1
- 0
- 121.089149
- 9
- 80.6
- 0
- 0
- 0
- 0
- 0
- 1
- nothing
- nothing
- 0
- 26
Experimental Properties
- 2.46680
- 26.02000
- 14,10084
- n20/D 1.560(lit.)
- 7.5 g/L (20 ºC)
- 214 °C/739 mmHg(lit.)
- 10-12 °C (lit.)
- <0.01 mmHg ( 20 °C)
- Fahrenheit: 195.8 ° f < br / > Celsius: 91 ° C < br / >
- 13g/l
- Light yellow to orange liquid [1]
- 12.5 (100g/l, H2O, 20℃)
- Insoluble in water, soluble in ethanol and diethyl ether. [9]
- Sensitive to light and air
- 3.89(at 25℃)
- 0.984 g/mL at 25 °C(lit.)
2,6-Dimethylaniline Security Information
- GHS07 GHS08 GHS09
- ZE9275000
- 2
- 6.1
- S23-S25-S36/37-S61
- II
- R20/21/22; R37/38; R40; R51/53
- Xn N
- UN 1711 6.1/PG 2
- H302+H312+H332,H315,H335,H351,H411
- P261,P273,P280
- dangerous
- room temp
- II
- 20/21/22-37/38-40-51/53
- Warning
- Yes
- 1.3-6.9%(V)
- 6.1
- 8
2,6-Dimethylaniline Customs Data
- 29214910
-
China Customs Code:
2921430090Overview:
2921430090 Toluidine and its derivatives and their salts. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to, Evidence document and number of origin(example Certificate of origin attached, Originating in the European Union
Summary:
HS:2921430090 toluidines and their derivatives; salts thereof VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%
2,6-Dimethylaniline Price
2,6-Dimethylaniline Synthesis
Synthetic Circuit 1
Reaction Conditions
1.1 Reagents: Hydroxyamine hydrochloride , Sulfuric acid Solvents: Acetonitrile ; 25 °C; 10 min, 25 °C
1.2 Reagents: Hydrochloric acid , Titanium chloride (TiCl3) Solvents: Water ; 25 °C; 10 min, 25 °C
1.3 Reagents: Citric acid, sodium salt , Sodium hydroxide Solvents: Water ; basified, 25 °C
1.2 Reagents: Hydrochloric acid , Titanium chloride (TiCl3) Solvents: Water ; 25 °C; 10 min, 25 °C
1.3 Reagents: Citric acid, sodium salt , Sodium hydroxide Solvents: Water ; basified, 25 °C
Reference
Synthetic Circuit 2
Reaction Conditions
1.1 Reagents: Trifluoromethanesulfonic acid , Azidotrimethylsilane Solvents: Methanol , Chloroform ; 2.7 min, 90 °C
1.2 Reagents: Methanol ; 90 °C
1.3 Reagents: Sodium bicarbonate Solvents: Water ; neutralized, rt
1.2 Reagents: Methanol ; 90 °C
1.3 Reagents: Sodium bicarbonate Solvents: Water ; neutralized, rt
Reference
- Continuous-Flow Electrophilic Amination of Arenes and Schmidt Reaction of Carboxylic Acids Utilizing the Superacidic Trimethylsilyl Azide/Triflic Acid Reagent SystemJournal of Organic Chemistry, 2016, 81(19), 9372-9380,
Synthetic Circuit 3
Reaction Conditions
1.1 Reagents: Hydrochloric acid , Ammonia Solvents: Diethyl ether , Methanol ; 4 h, rt
1.2 Reagents: Dabco Catalysts: Acetic acid , (OC-6-42)-Bis[[2,3-butanedione 2,3-di(oximato-κN)](1-)]chloro(N,N-dimethyl-4-pyr… , Iridium(1+), [4,4′-bis(1,1-dimethylethyl)-2,2′-bipyridine-κN1,κN1′]bis[2-(2-pyri… Solvents: Acetonitrile ; 24 h, rt
1.2 Reagents: Dabco Catalysts: Acetic acid , (OC-6-42)-Bis[[2,3-butanedione 2,3-di(oximato-κN)](1-)]chloro(N,N-dimethyl-4-pyr… , Iridium(1+), [4,4′-bis(1,1-dimethylethyl)-2,2′-bipyridine-κN1,κN1′]bis[2-(2-pyri… Solvents: Acetonitrile ; 24 h, rt
Reference
A photochemical dehydrogenative strategy for aniline synthesis
Nature (London,
2020,
584(7819),
75-81
,
Synthetic Circuit 4
Reaction Conditions
1.1 Reagents: Ethylene , Potassium carbonate , Ammonium acetate Catalysts: Palladium Solvents: Acetonitrile ; rt → 90 °C; 15 h, 90 °C
Reference
Synthesis of Substituted Anilines from Cyclohexanones Using Pd/C-Ethylene System and Its Application to Indole Synthesis
Organic Letters,
2021,
23(5),
1530-1534
,
Synthetic Circuit 5
Synthetic Circuit 6
Reaction Conditions
1.1 Reagents: Triethylamine Catalysts: (OC-6-14)-[[2,3-Butanedione 2,3-di(oximato-κN)](1-)][2,3-butanedione 2,3-di(oxim… , Iridium(1+), [4,4′-bis(1,1-dimethylethyl)-2,2′-bipyridine-κN1,κN1′]bis[2-(2-pyri… Solvents: Acetonitrile ; rt → -78 °C; 24 h, -78 °C
Reference
Minimization of Back-Electron Transfer Enables the Elusive sp3 C-H Functionalization of Secondary Anilines
Angewandte Chemie,
2021,
60(14),
7669-7674
,
Synthetic Circuit 7
Reaction Conditions
1.1 Reagents: Ammonia borane Catalysts: Alumina , Cobalt alloy, base, Co 67,Ni 33 Solvents: Methanol , Water ; 10 min, 323 K
Reference
Superfine CoNi alloy embedded in Al2O3 nanosheets for efficient tandem catalytic reduction of nitroaromatic compounds by ammonia borane
Dalton Transactions,
2019,
48(47),
17499-17506
,
Synthetic Circuit 8
Reaction Conditions
1.1 Reagents: Ethylenediamine Solvents: Ethanol ; 14 h, 65 °C
Reference
Sterically Congested 2,6-Disubstituted Anilines from Direct C-N Bond Formation at an Iodine(III) Center
Angewandte Chemie,
2016,
55(42),
13335-13339
,
Synthetic Circuit 9
Reaction Conditions
1.1 Reagents: Lithium Catalysts: Naphthalene Solvents: Tetrahydrofuran
1.2 Reagents: Water
1.2 Reagents: Water
Reference
Reductive deprotection of allyl, benzyl and sulfonyl substituted alcohols, amines and amides using a naphthalene-catalyzed lithiation
Tetrahedron,
1997,
53(42),
14355-14368
,
Synthetic Circuit 10
Reaction Conditions
1.1 Reagents: Sodium tert-butoxide Catalysts: Palladium diacetate , 1H-Imidazolium, 1,3-bis[2,6-bis(1-methylethyl)phenyl]-2-[(dicyclohexylphosphino)… Solvents: 1,4-Dioxane ; 10 min, rt
1.2 Reagents: Ammonia Solvents: 1,4-Dioxane ; 24 h, 10 bar, 120 °C
1.2 Reagents: Ammonia Solvents: 1,4-Dioxane ; 24 h, 10 bar, 120 °C
Reference
Recyclable Catalysts for Palladium-Catalyzed Aminations of Aryl Halides
Chemistry - A European Journal,
2011,
17(35),
9599-9604
,
Synthetic Circuit 11
Reaction Conditions
1.1 Catalysts: Di-μ-chlorobis(η3-2-propenyl)dipalladium , 2-(Dicyclohexylphosphino)-N,N-dimethylbenzenamine Solvents: 1,4-Dioxane ; 10 min, rt
1.2 Reagents: Sodium tert-butoxide , Ammonia Solvents: 1,4-Dioxane ; rt → 110 °C; 16 - 20 h, 110 - 120 °C
1.2 Reagents: Sodium tert-butoxide , Ammonia Solvents: 1,4-Dioxane ; rt → 110 °C; 16 - 20 h, 110 - 120 °C
Reference
A Highly Versatile Catalyst System for the Cross-Coupling of Aryl Chlorides and Amines
Chemistry - A European Journal,
2010,
16(6),
1983-1991
,
Synthetic Circuit 12
Reaction Conditions
1.1 Reagents: Sodium tert-butoxide , Ammonia Catalysts: Palladium diacetate , 2-[Bis(1,1-dimethylethyl)phosphino]-4,5-diphenyl-1-(2,4,6-trimethylphenyl)-1H-im… Solvents: 1,4-Dioxane ; 5 min, 10 bar, rt; rt → 120 °C; 24 h, 120 °C
Reference
A general palladium-catalyzed amination of aryl halides with ammonia
Chemistry - A European Journal,
2009,
15(18),
4528-4533
,
Synthetic Circuit 13
Reaction Conditions
1.1 Reagents: Sodium hydroxide , Tetracarbonyl(η5-2,4-cyclopentadien-1-yl)vanadium Catalysts: Tetrabutylammonium hydrogen sulfate Solvents: Benzene , Water
1.2 -
1.2 -
Reference
Phase transfer catalyzed generation of the (η5-cyclopentadienyl)tricarbonylhydridovanadate anion. Applications to the reduction of halides, sterically encumbered nitro compounds, and the cyclodehydration of α,β-unsaturated ketones
Organometallics,
1988,
7(12),
2548-52
,
Synthetic Circuit 14
Synthetic Circuit 15
Reaction Conditions
1.1 Reagents: Ammonium hydroxide , Oxygen Catalysts: Copper oxide (Cu2O) Solvents: Methanol , Water ; 12 h, rt
Reference
Easy copper-catalyzed synthesis of primary aromatic amines by coupling aromatic boronic acids with aqueous ammonia at room temperature
Angewandte Chemie,
2009,
48(6),
1114-1116
,
Synthetic Circuit 16
Reaction Conditions
1.1 Reagents: Potassium carbonate , Ammonia Catalysts: Copper , Graphene (oxide reduced) Solvents: Methanol , Water ; 13 h, 60 °C
Reference
Synthesis and characterization of copper nanoparticles supported on reduced graphene oxide as a highly active and recyclable catalyst for the synthesis of formamides and primary amines
Journal of Molecular Catalysis A: Chemical,
2014,
383,
383-384
,
Synthetic Circuit 17
Reaction Conditions
1.1 Reagents: Sodium hydroxide , Ammonia , Water Catalysts: Copper sulfate pentahydrate Solvents: Water ; 4 h, rt
Reference
Preparation of aromatic amines by copper-catalyzed coupling of boronic acids with aqueous ammonia
Canadian Journal of Chemistry,
2010,
88(9),
964-968
,
Synthetic Circuit 18
Reaction Conditions
1.1 Catalysts: Palladium
2.1 Reagents: Ammonia
3.1 Catalysts: Palladium
2.1 Reagents: Ammonia
3.1 Catalysts: Palladium
Reference
Formation of 2,6-dimethylaniline from 2,6-dimethylphenol with catalysts obtained via anchoring colloidal palladium compounds on carbon supports
Journal of Molecular Catalysis,
1989,
55(1-3),
415-28
,
Synthetic Circuit 19
Reaction Conditions
1.1 Reagents: Iron , Bismuth trichloride Solvents: Ethanol , Water ; 3.0 h, rt
1.2 Reagents: Sodium hydroxide Solvents: Water ; 5 min, rt
1.2 Reagents: Sodium hydroxide Solvents: Water ; 5 min, rt
Reference
Reduction of azide to amine using Fe/AlCl3 or Fe/BiCl3 system in aqueous EtOH
Chinese Journal of Chemistry,
2006,
24(6),
825-826
,
Synthetic Circuit 20
Reaction Conditions
1.1 Reagents: Zinc , Bismuth trichloride Solvents: Ethanol , Water ; rt; 2.5 h, rt
1.2 Reagents: Sodium hydroxide Solvents: Water ; 5 min, rt
1.2 Reagents: Sodium hydroxide Solvents: Water ; 5 min, rt
Reference
Reduction of azides to amines with new metal/Lewis acid systems in H2O or aqueous EtOH
Chinese Chemical Letters,
2003,
14(8),
773-775
,
Synthetic Circuit 21
Reaction Conditions
1.1 Reagents: Hypodiphosphorous tetraiodide Solvents: Benzene , Nitrogen
1.2 Reagents: Sodium carbonate Solvents: Water
1.2 Reagents: Sodium carbonate Solvents: Water
Reference
Reactions of aromatic azido, azo, azoxy, and hydrazo compounds with diphosphorus tetraiodide
Bulletin of the Chemical Society of Japan,
1985,
58(6),
1861-2
,
Synthetic Circuit 22
Reaction Conditions
1.1 Reagents: Sodium tert-butoxide , Ammonia Catalysts: Bis[tris(2-methylphenyl)phosphine]palladium , SL-J009-1 Solvents: 1,4-Dioxane ; 15 h, 80 °C
Reference
Palladium-Catalyzed Coupling of Ammonia with Aryl Chlorides, Bromides, Iodides, and Sulfonates: A General Method for the Preparation of Primary Arylamines
Journal of the American Chemical Society,
2009,
131(31),
11049-11061
,
Synthetic Circuit 23
Reaction Conditions
1.1 Reagents: Sodium hydroxide , Ammonia Catalysts: Cuprate(2-), [[4,4′-[1,2-phenylenebis[(nitrilo-κN)methylidyne]]bis[3-(hydroxy-κO… Solvents: Water ; 12 h, 120 °C
Reference
A Simple and Efficient Catalytic System for Coupling Aryl Halides with Aqueous Ammonia in Water
European Journal of Organic Chemistry,
2010,
(10),
1854-1857
,
Synthetic Circuit 24
Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium , Palladium dihydroxide Solvents: Methanol , Water ; 60 h, 70 psi, rt
Reference
Hydrolysis and Hydrogenolysis of Formamidines: N,N-Dimethyl and N,N-Dibenzyl Formamidines as Protective Groups for Primary Amines
Journal of Organic Chemistry,
1999,
64(3),
991-997
,
Synthetic Circuit 25
Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium , Palladium dihydroxide Solvents: Methanol , Water ; 64 h, 70 psi, rt
Reference
Hydrolysis and Hydrogenolysis of Formamidines: N,N-Dimethyl and N,N-Dibenzyl Formamidines as Protective Groups for Primary Amines
Journal of Organic Chemistry,
1999,
64(3),
991-997
,
Synthetic Circuit 26
Reaction Conditions
1.1 Reagents: (Azidomethyl)trimethylsilane Solvents: Diethyl ether , Water
Reference
Electrophilic amination of carbanions, enolates, and their surrogates
Organic Reactions (Hoboken,
2008,
72,
1-366
,
Synthetic Circuit 27
Reaction Conditions
Reference
Arylamines
Science of Synthesis,
2007,
31,
1565-1678
,
Synthetic Circuit 28
Reaction Conditions
1.1 Solvents: Diethyl ether
Reference
Source of the intraannular hydrogens in the dehydroxylation of calix[4]arene diethyl phosphate ester derivatives
Journal of Physical Organic Chemistry,
1992,
5(3),
155-9
,
Synthetic Circuit 29
Reaction Conditions
1.1 Reagents: O-Methylhydroxylamine , Butyllithium Solvents: Tetrahydrofuran , Hexane ; -78 °C; 30 min, -78 °C
1.2 Solvents: Tetrahydrofuran ; -78 °C → rt; 24 h, 60 °C; 60 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; neutralized, rt
1.2 Solvents: Tetrahydrofuran ; -78 °C → rt; 24 h, 60 °C; 60 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; neutralized, rt
Reference
Direct Stereospecific Amination of Alkyl and Aryl Pinacol Boronates
Journal of the American Chemical Society,
2012,
134(40),
16449-16451
,
Synthetic Circuit 30
Reaction Conditions
1.1 Reagents: Potassium hydroxide Solvents: Dimethyl sulfoxide , 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone ; 16 h, 140 °C
Reference
Metal-free C-N bond-forming reaction: straightforward synthesis of anilines, through cleavage of aryl C-O bond and amide C-N bond
Tetrahedron Letters,
2013,
54(24),
3167-3170
,
2,6-Dimethylaniline Raw materials
- 2,6-Dimethylphenylboronic acid
- 2-(2,6-dimethylphenoxy)propanamide
- 1H-Isoindole-1,3(2H)-dione, 2-(2,6-dimethylphenyl)-4,5,6,7-tetrafluoro-
- Magnesium,bromo(2,6-dimethylphenyl)-
- Methanimidamide,N'-(2,6-dimethylphenyl)-N,N-dimethyl-
- Methanimidamide, N'-(2,6-dimethylphenyl)-N,N-bis(phenylmethyl)-
- 2-azido-1,3-dimethylbenzene
- 2,6-Dimethylcyclohexanone
- 2-(2,6-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- PHOSPHORIC ACID, 2,6-DIMETHYLPHENYL DIETHYL ESTER
- N-(2,6-Dimethylphenyl)-4-methylbenzenesulfonamide
- 2,6-DIMETHYLCYCLOHEXANOL
- 2-bromo-1,3-dimethylbenzene
- 2-Chloro-m-xylene
- N,2,6-Trimethylaniline
2,6-Dimethylaniline Preparation Products
2,6-Dimethylaniline Suppliers
Jiangsu Xinsu New Materials Co., Ltd
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(CAS:87-62-7)
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25KG,200KG,1000KG
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Wednesday, 11 December 2024 17:03
2,6-Dimethylaniline Related Literature
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Qiuyue Zhang,Ningning Wu,Junfeng Xiang,Gregory A. Solan,Hongyi Suo,Yanping Ma,Tongling Liang,Wen-Hua Sun Dalton Trans. 2020 49 9425
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Damian E. Yerien,Al Postigo,Massimo Baroncini,Sebastián Barata-Vallejo Green Chem. 2021 23 8147
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3. Synthesis of 4-allyl- and 4-benzyl-2,6-dimethylbromobenzene from 2,6-xylidineM. Elliott,N. F. Janes J. Chem. Soc. C 1967 1780
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Simon de Graaff,Kevin Schwitalla,Carolin V. Haaker,Nina Bengen,Marc Schmidtmann,Rüdiger Beckhaus Dalton Trans. 2022 51 12502
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Yongrui He,Meiling Qi New J. Chem. 2021 45 7594
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Yongrui He,Meiling Qi New J. Chem. 2021 45 7594
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Damodara N. Kommi,Dinesh Kumar,Asit K. Chakraborti Green Chem. 2013 15 756
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Rashidat O. Ayinla,Laurel L. Schafer Dalton Trans. 2011 40 7769
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Shaoliang Kong,Kuifeng Song,Tongling Liang,Cun-Yue Guo,Wen-Hua Sun,Carl Redshaw Dalton Trans. 2013 42 9176
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Shaoliang Kong,Kuifeng Song,Tongling Liang,Cun-Yue Guo,Wen-Hua Sun,Carl Redshaw Dalton Trans. 2013 42 9176
87-62-7 (2,6-Dimethylaniline) Related Products
- 88-05-1(2,4,6-Trimethylaniline)
- 3102-70-3(2,4,6-Trimethylbenzene-1,3-diamine)
- 6393-01-7(2,5-Dimethylbenzene-1,4-diamine)
- 95-53-4(2-Methylbenzenamine)
- 95-68-1(2,4-Dimethylbenzenamine)
- 95-70-5(2-Methylbenzene-1,4-diamine)
- 95-78-3(2,5-Dimethylaniline)
- 194423-47-7(O-TOLUIDINE-D9)
- 10546-24-4(3-Methylnaphthalen-2-amine)
- 362049-58-9(1,3-Benzenediamine,2-(methyl-d3)- (9CI))
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